tetramethyloxetan-3-one
Overview
Description
Tetramethyloxetan-3-one is a chemical compound with the molecular formula C7H12O2 It belongs to the class of oxetanes, which are four-membered cyclic ethers this compound is characterized by its strained ring structure, which imparts unique reactivity and stability properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetramethyloxetan-3-one can be synthesized through several methods. One common approach involves the cyclization of propargylic alcohols. This method does not require the exclusion of moisture or air, making it relatively straightforward . Another method involves the use of α-oxo gold carbenes as intermediates, which facilitate the formation of the strained oxetane ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Tetramethyloxetan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: Substitution reactions can introduce various functional groups into the oxetane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxy acids and other strong oxidizers.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents and other electrophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxetane derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
Tetramethyloxetan-3-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tetramethyloxetan-3-one involves its interaction with molecular targets through its strained ring structure. This strain makes the compound highly reactive, allowing it to participate in various chemical reactions. The specific molecular targets and pathways involved depend on the particular application and the functional groups present on the oxetane ring .
Comparison with Similar Compounds
Tetramethyloxetan-3-one can be compared with other oxetane derivatives, such as:
Oxetanocin A: Isolated from soil bacteria, it inhibits the replication of human immunodeficiency virus (HIV).
Oxetin: Isolated from Streptomyces species, it has shown various biological activities.
3-Oximinooxetane: A precursor for energetic oxetanes, it is used in the synthesis of nitro and amino oxetane derivatives.
This compound is unique due to its specific substitution pattern and the resulting chemical properties. Its high reactivity and stability make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2,2,4,4-tetramethyloxetan-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-6(2)5(8)7(3,4)9-6/h1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICAWCCAAVMFWRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C(O1)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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